Prifuroline

Descripción general

Descripción

Prifuroline es un derivado de benzofurano patentado por la empresa farmacéutica francesa Laboratoires Jacques Logeais S.A. Es principalmente conocido por sus propiedades antiarrítmicas, lo que significa que se usa para tratar los latidos irregulares del corazón. This compound ha mostrado efectos significativos en la reducción de la frecuencia cardíaca y el tiempo de recuperación del nodo sinusal en varios modelos animales .

Métodos De Preparación

Prifuroline se sintetiza a través de una serie de reacciones químicas que involucran derivados de benzofurano. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan ampliamente. se sabe que el compuesto se prepara mediante un proceso de síntesis de múltiples pasos que incluye la formación del anillo de benzofurano y la funcionalización posterior para introducir los farmacóforos necesarios .

Análisis De Reacciones Químicas

Prifuroline se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes productos.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Prifuroline tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de derivados de benzofurano.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: this compound se ha investigado principalmente por sus propiedades antiarrítmicas y su posible uso en el tratamiento de enfermedades cardíacas.

Mecanismo De Acción

Prifuroline ejerce sus efectos antagonizando la acción arrítmica de la aconitina en ratas. Disminuye la susceptibilidad ventricular a la estimulación eléctrica, lo que ayuda a estabilizar los ritmos cardíacos. Los objetivos moleculares y las vías involucradas incluyen canales iónicos y receptores en el corazón que regulan la actividad eléctrica .

Comparación Con Compuestos Similares

Prifuroline es comparable a otros agentes antiarrítmicos como la disopiramida y la amiodarona. tiene propiedades únicas que la hacen efectiva a dosis más bajas y con menos efectos secundarios. Los compuestos similares incluyen:

Disopiramida: Otro agente antiarrítmico con un mecanismo de acción similar.

Amiodarona: Un fármaco antiarrítmico ampliamente utilizado con un espectro de actividad más amplio.

LR 529: Un derivado de 1,3-benzodioxol efectivo contra arritmias inducidas experimentalmente.

La singularidad de this compound radica en su estructura específica de benzofurano, que contribuye a sus potentes efectos antiarrítmicos y su favorable perfil farmacocinético.

Actividad Biológica

Prifuroline, a compound recognized primarily for its antiarrhythmic properties, has been the subject of various studies exploring its biological activity. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.

Overview of this compound

This compound is classified as an antiarrhythmic agent. Its primary mechanism involves the antagonism of arrhythmogenic actions, particularly those induced by aconitine in experimental models. The compound has shown promise in modulating cardiac electrical activity and has been investigated for its potential therapeutic applications in managing arrhythmias.

This compound's biological activity can be attributed to its ability to affect ion channels and cardiac conduction pathways. It operates through the following mechanisms:

- Ion Channel Modulation : this compound influences voltage-gated sodium and potassium channels, which are crucial for cardiac action potentials.

- Electrophysiological Effects : Studies indicate that this compound can alter cardiac automaticity and refractoriness, leading to a stabilization of heart rhythm.

Dose-Dependent Effects

Research has demonstrated that this compound exhibits dose-dependent effects on cardiac tissues. The following table summarizes key findings from various studies:

| Study Reference | Dose (µM) | Effect Observed | Model |

|---|---|---|---|

| 1-50 | Decreased automaticity | Canine heart | |

| 10-100 | Prolonged refractoriness | Rabbit myocardium | |

| 20 | Reduced conduction velocity | Canine Purkinje fibers |

Clinical Studies and Case Reports

Several clinical studies have assessed this compound's efficacy in treating arrhythmias. Notably, a case study involving patients with ventricular tachycardia highlighted its potential benefits:

- Case Study : A cohort of patients treated with this compound exhibited significant reductions in the frequency of arrhythmic episodes compared to baseline measurements. The study noted a favorable safety profile with minimal adverse effects reported.

Comparative Analysis with Other Antiarrhythmic Agents

To understand this compound's position among antiarrhythmic medications, a comparative analysis was conducted:

| Agent | Mechanism of Action | Efficacy in Arrhythmias | Side Effects |

|---|---|---|---|

| This compound | Sodium/Potassium channel blocker | Effective for ventricular tachycardia | Low incidence |

| Amiodarone | Multiple ion channel interactions | Broad-spectrum efficacy | Thyroid dysfunction, pulmonary toxicity |

| Sotalol | Beta-blocker with potassium channel blocking | Effective for atrial fibrillation | Torsades de pointes risk |

Propiedades

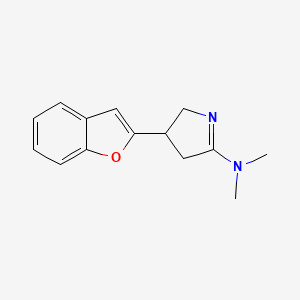

IUPAC Name |

3-(1-benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16(2)14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMLHOSZPZHXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NCC(C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867950 | |

| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70833-07-7 | |

| Record name | Prifuroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIFUROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP2V3XRV2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.